2-((5-(4-bromophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((5-(4-bromophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C23H21BrF3N3OS and its molecular weight is 524.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Enzyme Inhibition and Drug Metabolism
One area of research focuses on the role of chemical inhibitors in drug metabolism, particularly involving Cytochrome P450 (CYP) enzymes. Chemical inhibitors like the compound are crucial for understanding drug-drug interactions (DDIs) and for the development of safer pharmaceuticals. For instance, selective inhibitors for CYP isoforms can elucidate specific enzyme roles in metabolizing various drugs, which is vital for predicting potential DDIs in clinical settings. The research emphasizes the need for potent and selective chemical inhibitors in human liver microsomal incubations to decipher the involvement of specific CYP isoforms in drug metabolism (Khojasteh et al., 2011).
Synthesis and Evaluation of Heterocyclic Compounds
The compound's core structure, featuring an imidazole scaffold, is a key focus in synthesizing and evaluating heterocyclic compounds. Such structures are known as selective inhibitors for various enzymes and receptors, highlighting their significance in developing new therapeutic agents. The review of synthetic compounds with tri- and tetra-substituted imidazole scaffolds outlines their design, synthesis, and activity studies, underscoring the importance of these compounds in medicinal chemistry (Scior et al., 2011).
Pharmacological Applications
The pharmacological exploration of compounds with the specified chemical structure includes examining their potential as central nervous system (CNS) acting drugs. Functional chemical groups in such compounds may offer a basis for synthesizing novel drugs that act on the CNS, addressing disorders with increasing prevalence due to various factors. The emphasis on heterocycles with nitrogen, sulfur, and oxygen illustrates the vast potential of these compounds in drug discovery for CNS disorders (Saganuwan, 2017).
Properties
IUPAC Name |
2-[5-(4-bromophenyl)-1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanyl-1-piperidin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21BrF3N3OS/c24-18-9-7-16(8-10-18)20-14-28-22(32-15-21(31)29-11-2-1-3-12-29)30(20)19-6-4-5-17(13-19)23(25,26)27/h4-10,13-14H,1-3,11-12,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVJDZUKXUZWIQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CSC2=NC=C(N2C3=CC=CC(=C3)C(F)(F)F)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21BrF3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.